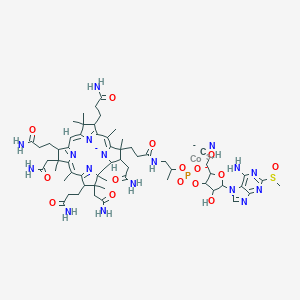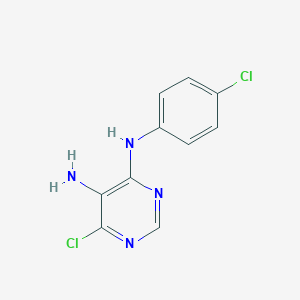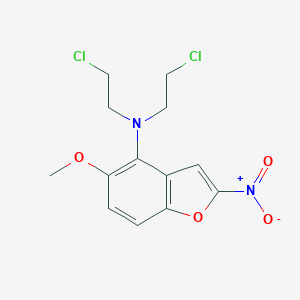
4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- is a chemical compound that belongs to the class of nitro compounds. This compound has been studied for its potential use in various scientific research applications, including as an anticancer agent.
Mechanism Of Action
The mechanism of action of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- involves the formation of DNA adducts. The compound reacts with the DNA in cancer cells, leading to DNA damage and inhibition of cell division. This ultimately leads to cell death.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- include DNA damage, inhibition of cell division, and cell death. It has been shown to have cytotoxic effects on cancer cells, while having minimal effects on normal cells.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- in lab experiments is its cytotoxic effects on cancer cells. This makes it a potential candidate for cancer treatment. However, one limitation is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for the study of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro-. One direction is to study its potential use in combination with other anticancer agents. Another direction is to study its mechanism of action in more detail, including its interactions with DNA and other cellular components. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Synthesis Methods
The synthesis of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- involves the reaction of 5-methoxy-2-nitroaniline with 2-chloroethylamine hydrochloride in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol. The product is then purified using column chromatography.
Scientific Research Applications
4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- has been studied for its potential use in cancer treatment. It has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It works by inducing DNA damage and inhibiting cell division.
properties
CAS RN |
109143-19-3 |
|---|---|
Product Name |
4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- |
Molecular Formula |
C13H14Cl2N2O4 |
Molecular Weight |
333.16 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-5-methoxy-2-nitro-1-benzofuran-4-amine |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-20-11-3-2-10-9(8-12(21-10)17(18)19)13(11)16(6-4-14)7-5-15/h2-3,8H,4-7H2,1H3 |
InChI Key |
MUWGXBTVSPTRNZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)OC(=C2)[N+](=O)[O-])N(CCCl)CCCl |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC(=C2)[N+](=O)[O-])N(CCCl)CCCl |
Other CAS RN |
109143-19-3 |
synonyms |
4-(BIS(2-CHLOROETHYL)AMINO)-5-METHOXY-2-NITROBENZOFURAN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)

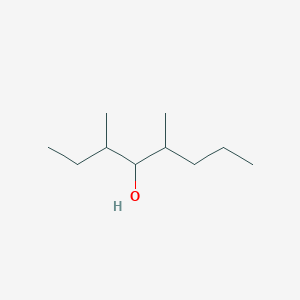
![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)
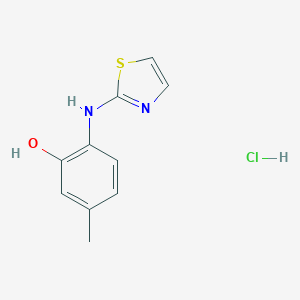
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
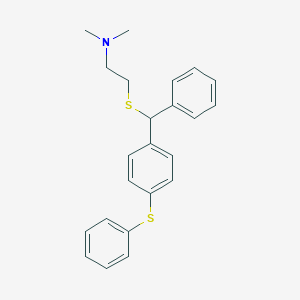
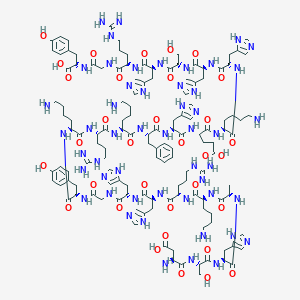
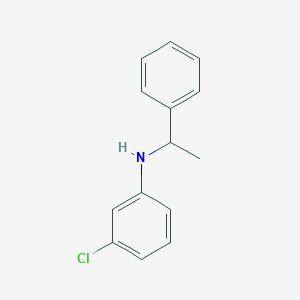
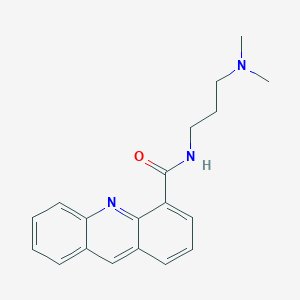
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)
